Compound Description: This compound features a fluorophenyl ring, a furanyl ring, a pyrazolyl ring, a methylthiazoyl ring, and a chlorophenyl ring. The research focuses on its crystal structure and conformation. []
Relevance: This compound shares a similar core structure with 1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide, specifically the interconnected fluorophenyl, furanyl, and pyrazolyl rings. Both compounds incorporate a halogenated phenyl ring (chlorophenyl in this case, fluorophenyl in the target). This suggests potential exploration within this chemical class. []
Compound Description: This research article reports the crystal structure of this compound, characterized by X-ray diffraction. []
Relevance: Sharing the fluorophenyl, furanyl, and pyrazolyl motif with 1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide, this compound also incorporates two fluorophenyl rings, suggesting a potential structure-activity relationship regarding the number and position of halogenated phenyl rings. []
Compound Description: The crystal structure of this compound was determined through X-ray diffraction analysis, revealing specific bond lengths and angles. []
Relevance: While this compound lacks the furan ring present in 1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide, it does showcase the recurring fluorophenyl and pyrazole ring system, further emphasizing the significance of these moieties in similar chemical structures. []
Compound Description: The structural analysis of this compound, determined via X-ray crystallography, revealed a twisted molecular conformation. The molecule exhibited intermolecular interactions like C—H⋯N, C—H⋯F, C—H⋯π, and π–π interactions. []
Relevance: Similar to previous examples, this compound highlights the presence of the fluorophenyl and pyrazole ring system within its structure, further strengthening the significance of these moieties in relation to 1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide. The presence of a thiazole ring, also found in other related compounds, emphasizes the potential relevance of this heterocycle. []
Compound Description: X-ray crystallography revealed the planar nature of the pyrazole ring within this molecule. Intermolecular C—H⋯O hydrogen bonds contribute to the formation of molecular chains in the crystal structure. []
Relevance: This compound shares the fluorophenyl, chlorophenyl, and pyrazole structural elements with 1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide. The presence of both chlorine and fluorine substituents on the phenyl rings provides further insight into potential halogen substitution patterns and their influence on activity. []
Compound Description: The crystal structure of this pyrazole derivative has been characterized, revealing the orientation of various ring systems and intermolecular interactions like C—H⋯N and C—H⋯O hydrogen bonds. []
Relevance: This compound, similar to 1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide, features both a fluorophenyl and a chlorophenyl group attached to a pyrazole ring. The presence of a piperazine ring connected through a carbonyl spacer provides insight into potential variations and extensions of the main compound's structure. []
Compound Description: The molecular structure of this compound, determined through X-ray crystallography, highlighted the presence of a 1H-pyrazole ring linked to chlorophenyl, 4-oxopiperidine, and fluorophenyl rings. Intermolecular interactions such as C—H⋯N and C—H⋯O hydrogen bonds are observed. []
Relevance: Like the target compound, this molecule contains both a fluorophenyl and a chlorophenyl group attached to a central pyrazole ring. The presence of a piperidine ring, instead of the furan ring in 1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide, suggests that variations in the heterocyclic ring might be tolerated. []
Compound Description: The crystal structure of this compound revealed two independent molecules in the asymmetric unit, both featuring chlorophenyl, fluorophenyl, 1H-pyrazole, thiazole, and benzonitrile rings. []
Relevance: Similar to 1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide, this compound contains a core structure of fluorophenyl and chlorophenyl rings attached to a pyrazole. This recurring motif emphasizes its potential importance in the context of related compounds. []
Compound Description: This compound is described as an "improved AKT inhibiting compound" and its crystalline hydrochloride salt form is specifically highlighted. [, ]
Relevance: While structurally distinct from 1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide, the presence of the pyrazole ring, halogenated phenyl rings (fluorophenyl and chlorophenyl), and an amide linkage suggests a potential commonality in their target space or mechanism of action, particularly if the target compound is also being explored for AKT inhibitory activity. [, ]
Compound Description: This compound's crystal structure shows that the pyrazole ring adopts a non-planar conformation with respect to the attached fluorophenyl, pyridine, and nitrophenyl rings. The crystal packing is stabilized by intermolecular hydrogen bonds. []
Relevance: Similar to 1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide, this molecule features a fluorophenyl ring attached to a pyrazole ring. The presence of a pyridine ring in this compound, compared to the furan ring in the target compound, suggests further exploration of heterocyclic variations. []
N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides
Compound Description: This group of compounds acts as positive allosteric modulators of the metabotropic glutamate-5 receptor (mGluR5). The structure-activity relationship (SAR) studies of these compounds showed that electronegative aromatic substituents at the para-position of the benzamide moiety and a halogen atom in the ortho-position of the 1-phenyl ring increased both binding and functional activities. []
Relevance: Although not containing a furan ring, these benzamide derivatives share the core 1H-pyrazole and phenyl ring structure with 1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide. Exploring variations of substituents on these rings, particularly halogenated phenyl rings as in the related compounds, could be insightful for modifying the activity of the target compound. []
Compound Description: This compound, known as TP0439150, is a potent glycine transporter 1 (GlyT1) inhibitor. It exhibits nanomolar potency and demonstrates favorable pharmacokinetic properties, including good plasma exposure and brain penetration. []
Relevance: While structurally distinct from 1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide, the presence of a pyrazole ring, a halogenated phenyl ring (chlorophenyl in this case), and an amide linkage hints at potential similarities in their target space or mechanism of action. []
Compound Description: This molecule was developed as a structurally diverse backup compound to TP0439150 (mentioned above) and acts as a potent and orally bioavailable GlyT1 inhibitor. []
Relevance: Though structurally different from 1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide, this compound also contains a halogenated phenyl ring and an amide linkage. Its development as a backup to TP0439150 suggests a possible shared target space or mechanism of action. If the target compound is being explored for GlyT1 inhibition, these compounds could provide valuable insights. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.